Product packaging for Methyl N-(4-methylpyridin-3-yl)carbamate(Cat. No.:CAS No. 694495-63-1)

Methyl N-(4-methylpyridin-3-yl)carbamate

Cat. No.: B1339633
CAS No.: 694495-63-1
M. Wt: 166.18 g/mol
InChI Key: FTEFYIXMXZZAGN-UHFFFAOYSA-N
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Description

Contextualization within Carbamate (B1207046) Chemistry and Pyridine-Containing Compounds

Methyl N-(4-methylpyridin-3-yl)carbamate is a derivative of both carbamic acid and pyridine (B92270). The carbamate group (-NHCOO-), an amide-ester hybrid, is a key structural motif in numerous approved drugs and prodrugs. nih.govnih.gov Carbamates are valued in medicinal chemistry for their chemical stability, ability to permeate cell membranes, and their capacity to act as a peptide bond surrogate. nih.govnih.gov This functionality allows for the modulation of a molecule's biological and pharmacokinetic properties. nih.gov

The pyridine ring, a nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. nih.gov Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its importance. The nitrogen atom in the pyridine ring can participate in hydrogen bonding, a crucial interaction for drug-receptor binding. nih.gov Pyridine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.

The combination of these two key moieties in this compound results in a molecule with significant potential as a precursor for novel therapeutic agents. The methyl group on the pyridine ring and the methyl ester of the carbamate offer additional points for synthetic modification, allowing chemists to fine-tune the properties of derivative compounds.

Overview of Historical and Current Research Significance

Historically, research on simple carbamate and pyridine derivatives has paved the way for the development of a multitude of commercial products, including pharmaceuticals and agrochemicals. nih.govnbinno.com While specific historical research focusing solely on this compound is not extensively documented in publicly available literature, its current significance is evident from its commercial availability as a building block for research and development. lookchem.combldpharm.com Chemical suppliers categorize it as a heterocyclic building block and a pharmaceutical intermediate, indicating its primary use in the synthesis of more elaborate molecules for medicinal chemistry investigations. lookchem.combldpharm.com

Current research implicitly highlights the importance of this compound through the active investigation of its precursor, 3-amino-4-methylpyridine (B17607). This precursor is a key intermediate in the synthesis of various biologically active compounds, including antiviral agents like Nevirapine. google.com The conversion of 3-amino-4-methylpyridine to its carbamate derivative, this compound, represents a strategic step in molecular diversification, enabling the exploration of new chemical space and potential biological targets.

Fundamental Research Questions and Objectives Pertaining to this compound

The study of this compound is driven by several fundamental research questions and objectives:

Exploration of Synthetic Utility: A primary objective is to investigate the full scope of its reactivity and utility as a synthetic intermediate. Researchers aim to develop efficient and scalable synthetic routes utilizing this compound to access novel and structurally diverse molecules. This includes its use in coupling reactions, further functionalization of the pyridine ring, and modification of the carbamate group.

Discovery of Novel Bioactive Molecules: A key goal is to use this compound as a starting material for the synthesis of new compounds with potential therapeutic applications. Given the established biological importance of both carbamates and pyridines, there is a strong rationale for exploring the pharmacological properties of its derivatives.

Investigation of Structure-Activity Relationships (SAR): Researchers are interested in understanding how modifications to the structure of this compound and its derivatives influence their biological activity. By systematically altering different parts of the molecule, scientists can identify the key structural features responsible for a desired pharmacological effect, leading to the design of more potent and selective drug candidates.

Development of New Therapeutic Agents: The ultimate objective of research involving this compound is the discovery and development of new drugs to address unmet medical needs. The unique structural features of this compound make it an attractive scaffold for the design of inhibitors for various enzymes or modulators of cellular receptors.

While detailed, publicly accessible research specifically on the biological activities of this compound is limited, its role as a key intermediate in the synthesis of potentially bioactive molecules is clear. The following table summarizes the key properties of this compound.

PropertyValue
CAS Number 694495-63-1
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
Synonyms Methyl (4-methyl-3-pyridinyl)carbamate

The precursor to this compound is 3-amino-4-methylpyridine, for which several synthesis methods have been reported. A common approach involves the reaction of 3-halo-4-methylpyridine with ammonia (B1221849) under pressure and in the presence of a copper catalyst. google.com Another method starts from 4-methylpyridine, which undergoes nitration followed by reduction to yield the desired 3-amino-4-methylpyridine. google.com A more recent approach utilizes 4-methylpyridine-3-boronic acid as a starting material. google.com

The synthesis of this compound from 3-amino-4-methylpyridine would typically involve the reaction of the amino group with a methyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This is a standard and well-established method for the formation of methyl carbamates from primary amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B1339633 Methyl N-(4-methylpyridin-3-yl)carbamate CAS No. 694495-63-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl N-(4-methylpyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h3-5H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEFYIXMXZZAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20470362
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

694495-63-1
Record name Methyl N-(4-methylpyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20470362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Methyl N 4 Methylpyridin 3 Yl Carbamate

Established Synthetic Routes for Methyl N-(4-methylpyridin-3-yl)carbamate

The synthesis of this compound can be approached through several established methods for carbamate (B1207046) formation. These can be broadly categorized into direct carbamoylation strategies and multi-step synthesis approaches.

Direct Carbamoylation Strategies

Direct carbamoylation involves the reaction of the parent amine, 3-amino-4-methylpyridine (B17607), with a suitable methylating carbamoylating agent. A general and efficient one-pot method for such transformations involves the use of a carbonylating agent like carbonyldiimidazole in water. This method is advantageous as the product often precipitates from the reaction mixture, allowing for easy isolation in high purity by simple filtration.

Another direct approach is the reaction of the amine with methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial to optimize the yield and minimize side reactions.

A more recent and milder approach involves the use of carbon dioxide as a C1 source. In this method, the amine reacts with CO2 to form a carbamic acid intermediate, which is then esterified. For instance, a three-component coupling of an amine, carbon dioxide, and a methylating agent (like methyl halide) in the presence of a base such as cesium carbonate can yield the desired carbamate under mild conditions. organic-chemistry.org

Direct Carbamoylation Method Reagents General Conditions Advantages
Carbonylimidazolide3-amino-4-methylpyridine, CarbonyldiimidazoleAqueous mediumOne-pot, high purity of precipitated product
Methyl Chloroformate3-amino-4-methylpyridine, Methyl Chloroformate, BaseAprotic solventReadily available reagents
Three-Component Coupling3-amino-4-methylpyridine, CO2, Methyl Halide, Base (e.g., Cs2CO3)Mild conditionsUtilizes CO2, mild reaction

Multi-step Synthesis Approaches

Multi-step syntheses offer alternative pathways to this compound, often proceeding through an isocyanate intermediate. One common method is the Curtius rearrangement, which involves the thermal or photochemical rearrangement of an acyl azide (B81097), derived from the corresponding carboxylic acid (4-methylnicotinic acid), to an isocyanate. This isocyanate can then be trapped with methanol (B129727) to yield the final carbamate product.

Another approach involves the in-situ generation of the isocyanate from the primary amine. For example, the reaction of 3-amino-4-methylpyridine with phosgene (B1210022) or a phosgene equivalent (like triphosgene) would form an intermediate carbamoyl (B1232498) chloride, which upon treatment with methanol, would yield this compound. google.com Alternatively, dehydration of the carbamic acid formed from the amine and CO2 can also generate the isocyanate in situ. acs.org

Multi-step Approach Key Intermediate Starting Material Key Transformation
Curtius RearrangementIsocyanate4-methylnicotinic acidAcyl azide to isocyanate
Phosgene ChemistryCarbamoyl chloride/Isocyanate3-amino-4-methylpyridineReaction with phosgene or equivalent
Carbamic Acid DehydrationIsocyanate3-amino-4-methylpyridine, CO2Dehydration of carbamic acid

Precursor Chemistry and Intermediate Compounds in Synthesis

The successful synthesis of this compound is highly dependent on the availability and reactivity of its key precursors.

Aminopyridine Reactants

The primary precursor for the target molecule is 3-amino-4-methylpyridine. The synthesis of this intermediate can be achieved through various methods. One common route is the reduction of the corresponding nitro compound, 3-nitro-4-methylpyridine. This reduction can be carried out using various reducing agents, such as catalytic hydrogenation over palladium on carbon (Pd/C). google.com

An alternative synthesis of 3-amino-4-methylpyridine involves the amination of a halogenated precursor, such as 3-bromo- (B131339) or 3-chloro-4-methylpyridine. google.com This nucleophilic aromatic substitution is typically performed using ammonia (B1221849) or an ammonia equivalent in the presence of a copper catalyst at elevated temperatures and pressures. google.com A more recent method describes the synthesis from 4-methylpyridine-3-boronic acid using an inorganic amide as the ammonia source in the presence of a metal oxide catalyst. google.compatsnap.com

Synthesis of 3-amino-4-methylpyridine Starting Material Reagents Yield
Reduction of Nitro-compound3-nitro-4-methylpyridineH2, Pd/CHigh
Amination of Halopyridine3-bromo-4-methylpyridineNH3, Cu catalystUp to 95% google.com
From Boronic Acid4-methylpyridine-3-boronic acidInorganic amide, metal oxide catalystUp to 95% patsnap.com

Carbonylating Agents

Methyl Chloroformate : A widely used and reactive carbonylating agent. Its reaction with amines is rapid but produces corrosive HCl, necessitating the use of a base.

Phosgene and Equivalents : Phosgene (COCl2) is a highly reactive gas that readily forms isocyanates or carbamoyl chlorides with amines. Due to its toxicity, solid or liquid phosgene equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate) are often preferred for safer handling.

Carbon Dioxide (CO2) : As a green and sustainable C1 source, CO2 is an attractive carbonylating agent. Its reaction with amines to form carbamic acids, followed by in-situ esterification, provides an environmentally benign route to carbamates. researchgate.net

Carbonyldiimidazole (CDI) : A solid, non-toxic reagent that activates the carbonyl group for nucleophilic attack by the amine. The reaction is often clean, with imidazole (B134444) as the main byproduct.

Diphenyl Carbonate : Can be used in a two-step process where it first reacts with methylamine (B109427) to form phenyl-N-methylcarbamate, which then undergoes transesterification with the desired aminopyridine. google.com

Derivatization Strategies for Analogues of this compound

The structure of this compound offers several sites for chemical modification to generate a library of analogues.

The carbamate nitrogen can be alkylated or acylated, although this may require specific conditions to avoid competing reactions at the pyridine (B92270) nitrogen. The methyl group on the pyridine ring can potentially be functionalized through radical halogenation followed by nucleophilic substitution, providing access to a range of derivatives.

The pyridine ring itself is susceptible to electrophilic substitution, although the directing effects of the amino and methyl substituents would need to be considered. The pyridine nitrogen can also be oxidized to the corresponding N-oxide, which can then undergo further transformations.

Finally, the ester group of the carbamate can be modified. Transesterification with other alcohols would lead to different alkyl carbamates. Alternatively, hydrolysis of the ester to the carbamic acid, followed by decarboxylation, would regenerate the parent amine, or coupling with other amines could lead to urea (B33335) derivatives.

Site of Derivatization Potential Transformation Resulting Analogue
Carbamate NitrogenAlkylation/AcylationN-substituted carbamates
Pyridine Methyl GroupRadical Halogenation -> SubstitutionFunctionalized methyl group
Pyridine RingElectrophilic SubstitutionSubstituted pyridine ring
Pyridine NitrogenOxidationPyridine N-oxide
Carbamate EsterTransesterification/Hydrolysis/AminolysisDifferent alkyl carbamates/Ureas

Modification of the Methyl Moiety

The methyl group of the carbamate functional moiety in this compound represents a key site for structural modification to generate a diverse range of analogues. Primary strategies for altering this moiety include transesterification and hydrolysis followed by re-esterification, enabling the introduction of various alkyl or aryl groups.

Transesterification offers a direct route to modify the methyl group. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl carbamate with an excess of a different alcohol (R-OH). The equilibrium of the reaction is driven towards the new carbamate by using the alcohol as the solvent. For instance, reacting this compound with ethanol (B145695) in the presence of a suitable catalyst would yield Ethyl N-(4-methylpyridin-3-yl)carbamate. The use of sterically hindered alcohols can also be achieved, often requiring stronger bases to facilitate the reaction. unive.it While primary alcohols generally react more readily, the choice of catalyst and reaction conditions can be optimized to accommodate a range of alcohols. unive.itorganic-chemistry.org

Hydrolysis of the methyl ester to the corresponding carbamic acid, followed by re-esterification , provides a two-step alternative for introducing new functionalities. Basic hydrolysis, for example using potassium hydroxide (B78521) in an alcoholic solution, can effectively cleave the methyl ester. ccl.net The resulting carbamic acid salt can then be reacted with a variety of alkyl halides or other electrophiles to form the desired ester. This method provides flexibility in the introduction of a wide array of functional groups that may not be amenable to direct transesterification conditions.

Reaction Reagents and Conditions Product
TransesterificationR-OH, Acid or Base Catalyst, HeatAlkyl/Aryl N-(4-methylpyridin-3-yl)carbamate
HydrolysisKOH, Ethanol/Water, RefluxPotassium N-(4-methylpyridin-3-yl)carbamate
Re-esterificationR-X (Alkyl halide), SolventAlkyl N-(4-methylpyridin-3-yl)carbamate

Structural Diversification on the Pyridine Ring System

The pyridine ring of this compound is amenable to a variety of chemical transformations, allowing for extensive structural diversification. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophiles. uoanbar.edu.iqyoutube.com Such reactions typically require harsh conditions. However, the presence of the methyl and carbamate groups can influence the regioselectivity of these substitutions. Nitration, for example, would likely occur at the 5-position, meta to the activating methyl group and directed away from the deactivating carbamate and pyridine nitrogen. rsc.org

Nucleophilic Aromatic Substitution (SNAr) is more favorable for pyridine and its derivatives, particularly at the 2- and 4-positions, where the negative charge of the intermediate can be stabilized by the nitrogen atom. uoanbar.edu.iqquimicaorganica.orgvaia.com While the target molecule has substituents at the 3- and 4-positions, derivatization strategies could involve the introduction of a leaving group at the 2- or 6-position of a precursor to enable subsequent nucleophilic substitution.

Lithiation followed by reaction with an electrophile is a powerful tool for functionalizing pyridine rings. The regioselectivity of lithiation can be directed by existing substituents. For derivatives of 3-(aminomethyl)pyridine, lithiation can occur at the 4-position, allowing for the introduction of various electrophiles at this site. researchgate.net This suggests that direct functionalization at the 2- or 6-position of this compound could be achievable through directed ortho-metalation strategies.

Reaction Type Position of Attack Key Considerations
Electrophilic Aromatic SubstitutionTypically C-3 and C-5Requires harsh conditions due to ring deactivation.
Nucleophilic Aromatic SubstitutionC-2, C-4, and C-6Favored due to the electron-deficient nature of the ring.
Lithiation/Electrophilic QuenchVaries with directing groupsAllows for regioselective introduction of a wide range of functional groups.

Formation of Related Carbamate Structures

The carbamate functionality of this compound can be transformed into other related structures, most notably ureas and amides, thereby expanding the chemical space accessible from this starting material.

The conversion of carbamates to ureas can be achieved through several methodologies. A direct method involves the reaction of the carbamate with an amine in the presence of an aluminum amide complex. organic-chemistry.orgorganic-chemistry.org This approach is particularly useful for synthesizing bi-, tri-, and tetra-substituted ureas. Another strategy involves the in-situ generation of an isocyanate from the carbamate, which then reacts with an amine to form the urea. thieme-connect.comacs.org This can be accomplished by heating the carbamate in the presence of a base. thieme-connect.com

The transformation of carbamates into amides represents a formal C-C bond formation at the carbonyl carbon. This can be accomplished by reacting the carbamate with a strong carbon nucleophile. For example, the dianion of methyl phenyl sulfone has been shown to react with carbamates to yield amidosulfones, which can then be reduced to the corresponding amides. acs.org This multi-step sequence allows for the introduction of a new carbon-based substituent in place of the methoxy (B1213986) group.

Starting Material Reagents and Conditions Product
This compoundR¹R²NH, TrimethylaluminumN,N-Disubstituted N'-(4-methylpyridin-3-yl)urea
This compoundAmine, Base, HeatN-Substituted N'-(4-methylpyridin-3-yl)urea
This compound1. Dianion of methyl phenyl sulfone2. Alkylation3. ReductionN-Acyl-N-(4-methylpyridin-3-yl)amine (Amide)

Radiochemical Synthesis of Labeled this compound Analogues for Tracer Development

The development of radiolabeled analogues of this compound is crucial for their evaluation as potential tracers in positron emission tomography (PET). Carbon-11 (B1219553) (¹¹C), a positron-emitting radionuclide with a short half-life of 20.4 minutes, is a common choice for labeling organic molecules. acs.orgmdpi.com

Carbon-11 Labeling Strategies

Two primary strategies can be envisioned for the carbon-11 labeling of this compound analogues: ¹¹C-methylation of a suitable precursor or the incorporation of [¹¹C]carbonyl functionality.

The most common method for introducing a carbon-11 label is through ¹¹C-methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.com For the synthesis of [¹¹C]this compound, the precursor would be the corresponding des-methyl carbamic acid or its salt. However, the direct methylation of a carbamic acid can be challenging. A more viable approach would be the ¹¹C-methylation of a precursor amine to form a labeled amine, which is then converted to the carbamate. For instance, a precursor like 3-amino-4-methylpyridine could be N-methylated with [¹¹C]CH₃I, followed by reaction with a suitable chloroformate to yield the desired labeled product. Palladium-mediated cross-coupling reactions have also been successfully employed for the C-[¹¹C]methylation of pyridine rings using organostannane or organoboron precursors. nih.govnih.gov This would allow for the introduction of a [¹¹C]methyl group at a specific position on the pyridine ring.

Direct incorporation of a [¹¹C]carbonyl group can be achieved using [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]phosgene. uoanbar.edu.iq A one-pot method for the direct incorporation of [¹¹C]CO₂ into carbamates has been developed, which involves trapping [¹¹C]CO₂ with an amine in the presence of a base like DBU, followed by reaction with an alkylating agent. uoanbar.edu.iq This would allow for the synthesis of Methyl N-(4-methylpyridin-3-yl)[¹¹C]carbamate by reacting 3-amino-4-methylpyridine with [¹¹C]CO₂ and methyl iodide.

Labeling Position ¹¹C Precursor Reaction Precursor for Target Molecule
N-Methyl[¹¹C]CH₃I or [¹¹C]CH₃OTfN-Alkylation3-Amino-4-methylpyridine
Pyridine-Methyl[¹¹C]CH₃IPalladium-mediated cross-couplingStannyl or boronic acid derivative of 3-aminopyridine (B143674) carbamate
Carbonyl[¹¹C]CO₂Direct Carboxylation3-Amino-4-methylpyridine and Methyl iodide

Structural Elucidation and Conformational Analysis of Methyl N 4 Methylpyridin 3 Yl Carbamate

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for Methyl N-(4-methylpyridin-3-yl)carbamate is not widely available in the reviewed literature, the expected signals in ¹H and ¹³C NMR spectra can be predicted based on the known chemical structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methyl group attached to the pyridine ring, the N-H proton of the carbamate (B1207046), and the methyl group of the carbamate ester. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the substitution pattern on the pyridine ring.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the carbamate, the carbons of the pyridine ring, and the two distinct methyl carbons. The chemical shift of the carbonyl carbon is a characteristic feature of carbamates.

In the absence of specific experimental data, the analysis of related structures is often employed to infer likely spectral characteristics. For instance, studies on various pyridine and carbamate derivatives provide a basis for predicting the chemical shifts and coupling constants for this compound.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₁₀N₂O₂), the predicted monoisotopic mass is 166.07423 Da. mdpi.com High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, thereby verifying the molecular formula.

Predicted mass spectrometry data for various adducts of this compound provides further insight into its expected behavior in the mass spectrometer. mdpi.com

AdductPredicted m/z
[M+H]⁺167.08151
[M+Na]⁺189.06345
[M-H]⁻165.06695
[M+NH₄]⁺184.10805
[M+K]⁺205.03739

These predicted values are instrumental for identifying the compound in complex mixtures and for confirming its synthesis. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would provide additional structural information by revealing characteristic losses of functional groups.

Solid-State Structural Investigations

The arrangement of molecules in the solid state provides definitive information about bond lengths, bond angles, and intermolecular interactions. X-ray diffraction is the gold standard for this purpose.

X-ray Diffraction Analysis for Crystal Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the absolute structure of a crystalline compound. This technique can precisely map the atomic coordinates in three-dimensional space, providing unambiguous proof of the molecular structure. As of the current literature review, a specific crystal structure determination for this compound has not been reported.

However, the crystal structures of related carbamate compounds have been extensively studied. For example, the analysis of other methyl carbamate derivatives reveals details about the planarity of the carbamate group and the potential for intermolecular hydrogen bonding. moldb.com Should single crystals of this compound be obtained, X-ray diffraction analysis would yield crucial data, including unit cell dimensions, space group, and the precise arrangement of atoms.

Analysis of Dihedral Angles and Conformation in Crystalline Phases

The conformation of a molecule, which describes the spatial arrangement of its atoms, is defined by its dihedral angles. In the solid state, the conformation is locked into a specific arrangement within the crystal lattice. For this compound, the key dihedral angles would be those around the C-N bond of the carbamate group and the C-C bond connecting the pyridine ring to the carbamate nitrogen.

Studies on analogous molecules, such as tert-butyl N-benzyl-N-(4-methyl-2-pyridyl)carbamate, have shown that the pyridine ring can adopt various orientations with respect to the carbamate plane. nih.gov In this related structure, the pyridine ring was found to make a dihedral angle of 9.2 (1)° with the carbamate plane. nih.gov The analysis of such angles in this compound would reveal the degree of planarity or twisting in the molecule, which can be influenced by steric and electronic factors.

Conformational Preferences and Tautomerism Studies

In solution, molecules are often flexible and can exist as a mixture of different conformers. Additionally, molecules with certain functional groups can exhibit tautomerism, where isomers differ in the position of a proton.

For this compound, rotational isomers (rotamers) may exist due to restricted rotation around the carbamate C-N bond. The planarity of the carbamate group is due to the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a degree of double bond character to the C-N bond.

Tautomerism is also a possibility for this molecule. The pyridine ring contains a nitrogen atom, and the carbamate group has an N-H proton. While the depicted structure is expected to be the major tautomer, the potential for proton transfer to the pyridine nitrogen to form a zwitterionic or other tautomeric forms could be investigated using spectroscopic methods, particularly NMR, in different solvents. The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical reactivity and biological activity.

Computational Chemistry and Molecular Modeling Studies Applied to Methyl N 4 Methylpyridin 3 Yl Carbamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. cmu.edu It is a popular approach for studying carbamate (B1207046) derivatives due to its balance of accuracy and computational cost. mdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it feasible to study larger molecules. cmu.edu

For carbamate compounds, DFT is employed to calculate key electronic descriptors that govern their behavior. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com Other calculated properties often include electron affinity, ionization potential, chemical potential, and molecular electrostatic potential (MEP) maps, which identify regions of positive and negative electrostatic potential on the molecule's surface, highlighting potential sites for nucleophilic and electrophilic attack. mdpi.comdntb.gov.ua

DFT DescriptorSignificance in Molecular Analysis
EHOMO (Highest Occupied Molecular Orbital Energy)Indicates the molecule's capacity to donate electrons.
ELUMO (Lowest Unoccupied Molecular Orbital Energy)Indicates the molecule's capacity to accept electrons.
HOMO-LUMO Gap (ΔE)Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com
Chemical Potential (μ)Describes the tendency of electrons to escape from a system. mdpi.com
Hardness (η)Measures the resistance to change in electron distribution. mdpi.com
Electrophilicity (ω)Quantifies the ability of a molecule to accept electrons. mdpi.com
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for intermolecular interactions. dntb.gov.uanih.gov

This table presents typical descriptors calculated using DFT for carbamate-like molecules to assess their electronic structure and reactivity.

DFT calculations are instrumental in predicting the reactivity of molecules. Global reactivity descriptors derived from HOMO and LUMO energies, such as electronegativity, hardness, softness, and the electrophilicity index, provide a quantitative measure of a molecule's reactivity. mdpi.com For instance, the Hirshfeld charge of the carbonyl carbon in the carbamate group has been identified as an important DFT descriptor in determining the toxicity of carbamate compounds, indicating the role of local reactivity in biological activity. mdpi.com

Furthermore, DFT can be used to model reaction mechanisms and calculate energetic profiles. researchgate.net This involves locating transition state structures and calculating activation energies for potential reactions, such as hydrolysis or metabolic transformations. By comparing the energy barriers of different pathways, researchers can predict the most likely reaction routes and the stability of the compound under various conditions. nih.gov For carbamates, this could involve modeling the reaction at the ester or amide linkage to understand their degradation profiles.

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. plos.orgresearchgate.net This method is crucial in drug discovery for identifying and optimizing potential drug candidates.

While specific docking studies for Methyl N-(4-methylpyridin-3-yl)carbamate were not prominently found, extensive research on closely related compounds containing the N-(4-methylpyridin-3-yl) moiety provides significant insights. nih.govbiorxiv.org These analogues have been studied as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. nih.gov

Docking simulations predict that these pyridine-containing compounds bind within the catalytic site of Mpro. nih.govbiorxiv.org The binding mode is characterized by a series of specific intermolecular interactions. The pyridine (B92270) ring and associated groups often occupy distinct pockets within the active site, including a lateral pocket that is critical for enhancing ligand affinity. nih.gov Key interactions typically involve hydrogen bonds with the backbone or side chains of amino acid residues such as Gln189, His163, and Glu166. nih.gov The aromatic rings of the ligand can also form stacking interactions with residues like His41 or hydrophobic interactions with residues like Met165. nih.govbiorxiv.org

Following the prediction of a binding pose, a detailed ligand-protein interaction profile is generated. This profile catalogues the specific types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges, π-π stacking) between the ligand and the protein's active site residues. rsc.org

For analogues of this compound targeting the SARS-CoV-2 Mpro, interaction profiling has revealed a consistent pattern of engagement with key residues. nih.govbiorxiv.org The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide or carbamate N-H group can act as a hydrogen bond donor. The methyl group on the pyridine ring can engage in favorable hydrophobic contacts. The stability and affinity of the ligand are determined by the sum of these interactions. Computational methods can decompose the binding energy to identify which residues contribute most significantly to the binding, providing a roadmap for chemical modifications to improve potency. nih.gov

Interacting Residue (in SARS-CoV-2 Mpro)Potential Interaction Type with LigandReference
His41π-π stacking with aromatic rings nih.gov
His163Hydrogen bonding (often with a phenol or imidazole (B134444) group of the ligand) nih.govbiorxiv.org
Met165Hydrophobic interactions biorxiv.org
Glu166Strong hydrogen bonding nih.govbiorxiv.org
Gln189Hydrogen bonding nih.govbiorxiv.org

This table summarizes key amino acid residues in the SARS-CoV-2 Mpro active site that have been shown to interact with ligands structurally related to this compound, as identified through molecular modeling studies.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Kinetics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. researchgate.net This technique complements static docking studies by revealing the conformational flexibility of the ligand and receptor and providing insights into the stability and kinetics of the binding process. samipubco.com

MD simulations of protein-ligand complexes, such as those involving Mpro and related pyridine inhibitors, are used to assess the stability of the docked pose. nih.gov By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted orientation or if it undergoes significant conformational changes or even dissociates. mdpi.com Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is a common metric to evaluate the stability of the complex. plos.org These simulations can also reveal the flexibility of certain parts of the ligand or protein, which can be crucial for binding and function. nih.gov

The development of advanced simulation methods has made it possible to study the entire process of a drug binding to or unbinding from its target. nih.govcecam.org These simulations can elucidate the binding and unbinding pathways and allow for the calculation of kinetic parameters like the association rate (k_on) and dissociation rate (k_off). nih.gov The dissociation rate, in particular, is related to the drug's residence time at its target, which is increasingly recognized as a better correlate with drug efficacy than simple binding affinity. boisestate.edu While computationally intensive, these methods offer a deeper understanding of the molecular mechanisms that govern the duration of a drug's effect. nih.gov

In Silico Screening and Virtual Library Design for Carbamate Analogues

In the landscape of modern drug discovery, computational chemistry and molecular modeling have become indispensable tools for the rational design and identification of new therapeutic agents. In silico screening and the design of virtual libraries, in particular, offer a time- and cost-effective strategy to explore vast chemical spaces and prioritize compounds for synthesis and biological evaluation. biosolveit.debiointerfaceresearch.commdpi.com This approach is highly applicable to the discovery of novel analogues of this compound, a compound featuring the versatile carbamate moiety which is a key structural motif in many approved drugs. nih.gov By using this compound as a lead scaffold, researchers can design extensive virtual libraries of related carbamate derivatives and screen them against specific biological targets to identify promising new drug candidates.

The process begins with the establishment of a virtual library, a collection of digital molecules derived from a core structure. For analogues of this compound, this involves systematic modifications at various positions on the pyridine ring and the carbamate group. For instance, different alkyl or aryl groups can be substituted on the carbamate nitrogen, or the methyl group on the pyridine ring can be replaced with other functional groups. The goal is to generate a diverse set of compounds with a range of physicochemical properties to comprehensively probe the structure-activity relationship (SAR).

Once the virtual library is constructed, it is subjected to a hierarchical screening process. An initial filtering step often involves applying rules like Lipinski's rule of five to select for compounds with drug-like properties, such as appropriate molecular weight, lipophilicity, and numbers of hydrogen bond donors and acceptors. mdpi.com This helps to eliminate molecules that are unlikely to become viable drugs early in the process.

The subsequent screening can be broadly categorized into two main approaches: structure-based and ligand-based virtual screening.

Structure-Based Virtual Screening (SBVS)

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBVS, primarily through molecular docking, is a powerful technique. biointerfaceresearch.com Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.govnih.gov This binding affinity is estimated using a scoring function, which allows for the ranking of all compounds in the virtual library.

For analogues of this compound, this would involve docking each designed molecule into the active site of a relevant protein target. For example, given the prevalence of carbamates as cholinesterase inhibitors, analogues could be screened against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net The results would identify which modifications to the parent structure lead to improved binding interactions, such as hydrogen bonds, hydrophobic interactions, or π-stacking.

Table 1: Illustrative Molecular Docking Results for a Virtual Library of this compound Analogues against Acetylcholinesterase (AChE)

Compound IDModification on Pyridine Ring (R1)Modification on Carbamate (R2)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
Lead Compound-CH₃-CH₃-6.5Trp84, Tyr334
Analogue 1-Cl-CH₃-7.2Trp84, Tyr334, Phe330
Analogue 2-CH₃-C₂H₅-6.8Trp84, Tyr334
Analogue 3-OCH₃-CH₃-7.5Trp84, Tyr334, Ser200
Analogue 4-CH₃-Phenyl-8.1Trp84, Tyr334, Trp279
Analogue 5-Cl-Phenyl-8.9Trp84, Tyr334, Trp279, Phe330

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Ligand-Based Virtual Screening (LBVS)

In cases where the 3D structure of the target is unknown, LBVS methods are employed. These techniques rely on the knowledge of a set of known active molecules to build a model that can predict the activity of new compounds.

Pharmacophore Modeling : A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. acs.org A model can be generated from a set of known active carbamates and then used to rapidly screen the virtual library, identifying analogues that match the required pharmacophoric features. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. nih.govfrontiersin.org By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) for the designed analogues of this compound, a QSAR model can predict their activity. This allows for the prioritization of compounds that are predicted to be most potent.

Table 2: Example of Molecular Descriptors Used in a QSAR Model for Carbamate Analogues

DescriptorDescriptionImportance in Model
LogPOctanol-water partition coefficientCorrelates with hydrophobicity and membrane permeability
TPSATopological Polar Surface AreaRelates to hydrogen bonding potential and cell penetration
Molecular WeightMass of the moleculeInfluences size and fit within a binding pocket
Number of Rotatable BondsA measure of molecular flexibilityAffects conformational entropy upon binding
Dipole MomentMeasure of molecular polarityInfluences electrostatic interactions with the target

Note: This table is for illustrative purposes only and does not represent actual experimental data.

Following the virtual screening cascade, the top-ranked compounds are selected for further computational analysis, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex over time. nih.gov The most promising candidates are then prioritized for chemical synthesis and subsequent in vitro and in vivo testing. This integrated computational approach significantly enhances the efficiency of the drug discovery pipeline, enabling the rapid identification of novel and potent carbamate analogues derived from this compound for a variety of therapeutic applications.

Biological and Pharmacological Investigations of Methyl N 4 Methylpyridin 3 Yl Carbamate and Analogues

Enzyme Inhibition and Modulatory Activities

No specific data is available for Methyl N-(4-methylpyridin-3-yl)carbamate.

Acetylcholinesterase (AChE) Inhibition Mechanism and Kinetics

No specific data is available for this compound.

Reversible Carbamylation Processes

No specific data is available for this compound.

Time Course of Enzyme Inhibition and Recovery

No specific data is available for this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

No specific data is available for this compound.

Monoacylglycerol Lipase (MAGL) Inhibition

No specific data is available for this compound.

Butyrylcholinesterase (BuChE) Inhibition

No specific data is available for this compound.

Based on a comprehensive review of publicly available scientific literature, there is no specific information detailing the biological and pharmacological investigations of the compound This compound in the contexts outlined in your request.

Searches for this specific compound did not yield any results related to its activity as a Receptor-Interacting Protein 1 Kinase (RIPK1) modulator, its target engagement in biological systems, its impact on signaling pathways, its evaluation in cell-based assays, or its in vivo anti-mycobacterial activity.

While the broader fields of RIPK1 inhibition and the development of pyridine (B92270) derivatives for anti-mycobacterial therapies are active areas of research, the role of this compound within these fields is not documented in the accessible literature. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline for this specific chemical compound.

In Vivo Efficacy and Activity in Preclinical Models

Molluscicidal Activity Assessments

The N-methyl carbamate (B1207046) functional group is a well-established pharmacophore in the design of molluscicides, primarily due to its mechanism of action as a cholinesterase inhibitor. While direct studies on the molluscicidal properties of this compound are not extensively documented, research on analogous N-methyl carbamate derivatives demonstrates their potential efficacy against various snail species.

A study investigating novel N-methyl carbamate derivatives of naturally occurring monoterpenoids revealed that the conversion of these parent compounds into carbamates can significantly enhance their molluscicidal activity against the terrestrial snail Helix aspersa. aensiweb.com For instance, the carbamate derivative of borneol showed a marked increase in potency. Similarly, the carbamate of carvacrol (B1668589) was found to be more effective than carvacrol itself. aensiweb.com However, the activity of other derivatives, such as those of thymol, citronellol, and geraniol, was moderate. aensiweb.com

Further research on the snail vector of Schistosomiasis, Biomphalaria alexandrina, showed that converting aliphatic monoterpenoids into their corresponding N-methyl carbamates enhanced their activity. nih.gov The efficacy of some of these compounds was further increased when combined with synergists like piperonyl butoxide. nih.gov These findings underscore the potential of the N-methyl carbamate moiety in developing effective molluscicides. The neuropathological effects of carbamate pesticides, such as methomyl (B1676398) and methiocarb, have been observed in the land snail Eobania vermiculata, causing significant alterations in the buccal ganglia and inhibition of acetylcholinesterase activity. researchgate.net

Table 1: Molluscicidal Activity of Analogue N-methyl Carbamate Derivatives against Helix aspersa

Parent Compound Carbamate Derivative Activity
Borneol High
Carvacrol High
Thymol Moderate
Chlorothymol Moderate
Carveol Moderate
Citronellol Moderate
Eugenol Moderate
Geraniol Moderate

Evaluation as Potential Therapeutic Agents in Disease Models

Analogues of this compound have been synthesized and evaluated as potential therapeutic agents, particularly for neurological disorders. A notable example is the compound 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF-470), which incorporates the 4-methylpyridin-3-yl structure. PF-470 was investigated as a negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). patsnap.com

mGluR5 NAMs are of significant interest for treating various central nervous system disorders. acs.orgnih.gov In preclinical studies, PF-470 was identified as a highly potent, selective, and orally bioavailable mGluR5 NAM. It demonstrated robust efficacy in a nonhuman primate model of L-DOPA-induced dyskinesia, a common and debilitating side effect of long-term dopamine (B1211576) replacement therapy in Parkinson's disease. patsnap.com The failure of many mGluR5 NAMs in clinical trials, despite preclinical success, has prompted more detailed pharmacological characterizations to better understand their molecular interactions and translate findings from animal models to humans. nih.gov

Table 2: Pharmacological Profile of the Analogue PF-470

Parameter Value
Target Metabotropic glutamate receptor 5 (mGluR5)
Mechanism of Action Negative Allosteric Modulator (NAM)
Preclinical Model Nonhuman primate model of L-DOPA-induced dyskinesia in Parkinson's disease

Brain Uptake and Distribution in Animal Models for PET Imaging

The development of radioligands for Positron Emission Tomography (PET) is crucial for visualizing and quantifying molecular targets in the brain, aiding in drug development and the diagnosis of diseases. frontiersin.org Compounds intended for PET imaging of central nervous system targets must be capable of crossing the blood-brain barrier and exhibiting specific binding to the target of interest.

While there are no specific PET imaging studies published for this compound, the structural features of its analogues, particularly the pyridine ring, are common in PET radioligands developed for neuroreceptors. nih.gov For instance, various pyridine-containing compounds have been developed and evaluated as PET tracers for nicotinic acetylcholine (B1216132) receptors. nih.gov The development of PET radioligands for mGluR5 has also been an active area of research, given the receptor's therapeutic importance. nih.gov

An analogue like PF-470, which targets the mGluR5 receptor in the brain, would necessitate significant brain uptake to be effective. The evaluation of such compounds typically involves pharmacokinetic studies in animal models to determine their ability to penetrate the central nervous system and engage with their target. PET imaging allows for the noninvasive quantification of target engagement and receptor occupancy, providing valuable information for the development of new therapeutic agents. frontiersin.orgemory.edu The development of new radiochemistry methods continues to expand the range of molecules that can be labeled for PET imaging, offering new possibilities for studying brain biochemistry. frontiersin.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Exploration of Structural Modifications and Their Impact on Biological Potency

The potency of Methyl N-(4-methylpyridin-3-yl)carbamate analogues can be significantly altered by modifying three key regions: the pyridine (B92270) ring, the carbamate (B1207046) linker, and the alkyl chain.

The pyridine ring is a core component that often engages in critical interactions with biological targets. The position, number, and electronic nature of substituents on this ring can drastically alter a compound's potency and selectivity. In 3-aminopyridine (B143674) derivatives, the two nitrogen atoms with available free electrons can act as basic catalysts, influencing interactions. researchgate.net

Studies on related heterocyclic compounds have shown that the substitution pattern on the pyridine ring is a key determinant of biological activity. For instance, in a series of phosphodiesterase type 4 (PDE4) inhibitors, replacing a larger, metabolically stable group with a substituted aminopyridine residue led to potent new compounds. nih.gov The specific 4-methylpyridin-3-yl arrangement in the title compound is significant. Research into multitarget cholinesterase inhibitors has demonstrated that pyridine derivatives are often more potent than corresponding pyrimidine (B1678525) compounds, highlighting the favorable nature of the pyridine scaffold. nih.gov Furthermore, the electronic properties of the pyridine ring, which is electron-deficient, influence the reactivity of its substituents, particularly at the 2, 4, and 6 positions. researchgate.net

The table below illustrates how modifications to the pyridine ring in analogous compound series affect biological activity, drawn from research on cholinesterase inhibitors.

Table 1: Influence of Pyridine Ring Substitution on Cholinesterase Inhibition Data abstracted from studies on analogous pyridine-based inhibitors.

Compound Class Substitution Pattern Target Potency
Pyridine Diamine Analogues 3,4,5-trimethoxyphenyl EeAChE Higher Inhibition
Pyridine Diamine Analogues 2,6-dichloropyridine EeAChE Higher Inhibition

The carbamate group is a versatile functional group in medicinal chemistry, acting as a hybrid of an ester and an amide. nih.gov This unique structure provides chemical and proteolytic stability and allows for specific hydrogen bonding interactions with biological targets. acs.orgnih.gov The rotational barrier of the C-N bond in a carbamate is lower than in a comparable amide, making the carbamate carbonyl more electrophilic and reactive towards nucleophiles. nih.gov

Varying the substituents on the nitrogen and oxygen termini of the carbamate linker is a common strategy to modulate biological and pharmacokinetic properties. nih.gov While specific data on altering the methyl group of this compound is limited, studies on other carbamate series provide valuable insights. For example, in a series of bivalent carbamates designed as mosquito acetylcholinesterase (AChE) inhibitors, the length of the alkyl chain linking two key pharmacophores was critical for activity. A linker chain of three carbons was found to be optimal for potency and selectivity. researchgate.net This demonstrates that the length and nature of alkyl chains connected to the carbamate core can significantly influence how the molecule fits into a target's binding site.

Changing the alkyl group from methyl to larger or more complex groups can probe for additional binding pockets, improve lipophilicity, or alter metabolic stability.

This compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers. As a result, stereochemical considerations regarding enantiomeric selectivity are not directly applicable to the parent compound itself.

However, should structural modifications introduce a chiral center into an analogue, the evaluation of enantiomeric selectivity would become paramount. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities. For instance, in the development of nitromethylene analogues of imidacloprid, the stereochemistry of methyl groups on an imidazolidine (B613845) ring had a profound impact on receptor affinity and insecticidal activity. nih.gov The 4S,5R-dimethyl analogue showed the highest receptor affinity, highlighting the importance of precise stereochemical arrangements for optimal biological function. nih.gov Therefore, any future design of chiral analogues based on the this compound scaffold would necessitate the synthesis and testing of individual enantiomers to identify the more potent and safer isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a specific QSAR model for this compound has not been detailed in the reviewed literature, models for the broader class of carbamates have been successfully developed.

For example, a Quantitative Structure-Toxicity Relationship (QSTR) model was created for a large set of 178 carbamate derivatives to predict their toxicity. mdpi.com This model utilized physicochemical, structural, and quantum molecular descriptors to establish a correlation with toxicity data. mdpi.com Such studies have shown that the model's predictive power is statistically significant, allowing for the estimation of toxicity for new or untested carbamates. mdpi.com Similarly, 2D-QSAR models for carbamate-based inhibitors of acetylcholinesterase have been developed with high coefficients of determination (R² > 0.80), demonstrating a strong correlation between structural descriptors and inhibitory activity. nih.gov

These examples underscore the feasibility and utility of applying QSAR approaches to the this compound scaffold. A focused QSAR study on a series of its analogues could identify key structural features—such as specific electronic, steric, or hydrophobic properties—that are critical for desired biological potency. This would enable the computational screening and prioritization of new designs before their chemical synthesis.

Correlation between Structural Features and Pharmacokinetic Properties (e.g., metabolic stability, hydrolytic stability)

The carbamate moiety is central to these properties. Carbamates are generally more stable than esters but can be susceptible to hydrolysis by various esterases in the body. nih.govresearchgate.net The rate of this hydrolysis is critically dependent on the nature of the substituents attached to the carbamate's nitrogen and oxygen atoms. A comprehensive review of the metabolic hydrolysis of medicinal carbamates established a qualitative relationship between structure and metabolic lability. nih.govresearchgate.net According to this analysis, the metabolic stability of carbamates generally increases in the following order: Aryl-OCO-NHAlkyl >> Alkyl-OCO-NHAlkyl ~ Alkyl-OCO-N(Alkyl)₂ ≥ Aryl-OCO-N(Alkyl)₂. nih.govresearchgate.net

Based on this trend, this compound, which fits the Aryl-OCO-NHAlkyl pattern (where the pyridinyl group is the "Aryl" component), would be predicted to have relatively high metabolic lability, meaning it may be prone to rapid hydrolysis in vivo. This rapid cleavage can be a limitation for drugs where sustained activity is required but can be advantageous for prodrugs designed to release an active molecule. researchgate.net Furthermore, the carbamate bond itself is generally found to be hydrolytically stable across a wide pH range (pH 2-12), suggesting that non-enzymatic degradation in the gastrointestinal tract may be limited. zacharyhhouston.com

Table 2: Predicted Metabolic Lability of Carbamate Structures Based on qualitative structure-metabolism relationships. nih.govresearchgate.net

Carbamate Class General Structure Predicted Metabolic Stability
Aryl-NH-Alkyl Carbamates Aryl-OCO-NHAlkyl Low (High Lability)
Alkyl-NH-Alkyl Carbamates Alkyl-OCO-NHAlkyl Medium
Dialkyl Carbamates Alkyl-OCO-N(Alkyl)₂ Medium-High
Aryl-Dialkyl Carbamates Aryl-OCO-N(Alkyl)₂ High

Rational Design Principles for Optimized Analogues

Based on the collective SAR and SPR analyses, several rational design principles can be formulated to guide the optimization of analogues derived from this compound.

Pyridine Ring Modification : Systematic exploration of substituents on the pyridine ring is a primary strategy. Introducing small electron-donating or electron-withdrawing groups at positions 2, 5, or 6 could modulate the electronic character of the ring and enhance binding affinity or selectivity. This approach has proven successful in optimizing other aminopyridine-based inhibitors. nih.gov

Carbamate Moiety Alteration : To improve metabolic stability, one could replace the N-methyl group with a bulkier alkyl group or incorporate it into a cyclic system. Based on established trends, converting the Aryl-OCO-NHAlkyl structure to an Aryl-OCO-N(Alkyl)₂ or Aryl-OCO-N(endocyclic) form is predicted to decrease the rate of metabolic hydrolysis. nih.gov

Bioisosteric Replacement : The carbamate linker itself could be replaced with other groups that mimic its size, shape, and hydrogen bonding capabilities but offer a different stability profile. Amides, reverse amides, or stable sulfonamides could be considered as potential bioisosteres.

Introduction of Chirality : Although the parent compound is achiral, introducing stereocenters at strategic positions, such as on the alkyl chain of the carbamate or on a substituted pyridine ring, could lead to enantiomers with improved potency and selectivity. This would leverage specific three-dimensional interactions within the target's binding site, a strategy validated in analogous heterocyclic series. nih.gov

QSAR-Guided Design : A systematic synthesis of a small, diverse library of analogues would provide the necessary data to build a predictive QSAR model. mdpi.comnih.gov This model could then be used to virtually screen and prioritize novel designs with a higher probability of success, making the optimization process more efficient.

By integrating these principles, researchers can systematically address liabilities such as low potency or poor metabolic stability to develop optimized analogues with superior therapeutic potential.

Mechanistic Toxicology and Biotransformation Studies of Methyl N 4 Methylpyridin 3 Yl Carbamate

Molecular Mechanisms of Toxicological Action

The principal mechanism of acute toxicity for N-methyl carbamate (B1207046) insecticides is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. epa.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) at nerve endings, resulting in overstimulation of cholinergic receptors and subsequent toxic effects. epa.gov

Specific Interaction with Cholinesterases

N-methyl carbamates, including presumably Methyl N-(4-methylpyridin-3-yl)carbamate, act as substrates for cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The interaction involves the carbamylation of a serine residue within the active site of the enzyme. This process mimics the natural hydrolysis of acetylcholine but at a much slower rate. The carbamylated enzyme is temporarily unable to perform its physiological function of breaking down acetylcholine.

The specificity and potency of cholinesterase inhibition can vary among different carbamates, influenced by their chemical structure which affects their affinity for the enzyme's active site.

Table 1: Illustrative Inhibition Constants for Cholinesterases by Representative Carbamates (Note: Data not specific to this compound)

CarbamateTarget EnzymeInhibition Constant (Ki)
CarbarylHuman AChE2.9 µM
CarbofuranHuman AChE0.5 µM
PhysostigmineHuman AChE0.03 µM

This table provides examples of inhibition constants for other carbamates to illustrate the range of potencies and is not representative of this compound.

Comparison of Reversible vs. Irreversible Enzyme Inhibition

The inhibition of cholinesterases by N-methyl carbamates is considered reversible. epa.gov Following the carbamylation of the enzyme's active site, a spontaneous hydrolysis reaction occurs, which regenerates the active enzyme. This process of decarbamylation is significantly faster than the dephosphorylation that occurs with organophosphate inhibitors, which are considered irreversible.

The rate of spontaneous reactivation of the carbamylated enzyme is a key factor in the toxicology of carbamates. The relatively rapid reversal of enzyme inhibition means that the duration of toxic effects is generally shorter compared to organophosphate poisoning. epa.gov This reversibility also has implications for the diagnosis and management of carbamate exposure.

Hepatic Biotransformation and Metabolism Pathways

The liver is the primary site for the metabolism of N-methyl carbamates. epa.gov Biotransformation processes are crucial for detoxifying these compounds and facilitating their excretion from the body. The metabolic pathways for carbamates generally involve two phases: Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where the modified compounds are conjugated with endogenous molecules to increase their water solubility. epa.gov

Role of Cytochrome P450 Enzymes

Phase I metabolism of N-methyl carbamates is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. epa.gov These enzymes catalyze a variety of oxidative reactions. For a compound like this compound, potential CYP-mediated reactions would include:

Hydroxylation of the pyridine (B92270) ring or the N-methyl group.

N-demethylation of the carbamate nitrogen.

Oxidation of the methyl group on the pyridine ring.

Hydrolysis of the carbamate ester bond, although this can also be catalyzed by other esterases.

The specific CYP isozymes involved in the metabolism of a particular carbamate can influence its rate of detoxification and potential for drug-drug interactions.

Conjugation Reactions

Following Phase I metabolism, the resulting metabolites, which are more polar than the parent compound, undergo Phase II conjugation reactions. epa.gov These reactions further increase water solubility and facilitate renal and biliary excretion. Common conjugation reactions for carbamate metabolites include:

Glucuronidation: The addition of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The addition of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs).

Glutathione (B108866) conjugation: The addition of glutathione, catalyzed by glutathione S-transferases (GSTs).

The specific conjugation pathways utilized will depend on the nature of the functional groups present on the Phase I metabolites.

Table 2: Potential Phase I and Phase II Metabolites of this compound (Hypothetical)

PhaseMetabolic ReactionPotential Metabolite
IRing HydroxylationHydroxypyridinyl methylcarbamate
IN-Demethylation4-methylpyridin-3-yl carbamate
IMethyl Group Oxidation(3-(methoxycarbonylamino)pyridin-4-yl)methanol
IEster Hydrolysis4-methyl-3-aminopyridine and Methylcarbamic acid
IIGlucuronidationGlucuronide conjugate of a hydroxylated metabolite
IISulfationSulfate conjugate of a hydroxylated metabolite

This table presents hypothetical metabolites based on general carbamate metabolism and is not based on experimental data for this compound.

Impact on Intermediary Metabolism and Energy Homeostasis

While the primary toxic effect of N-methyl carbamates is neurotoxicity via cholinesterase inhibition, some studies on other carbamates suggest potential effects on intermediary metabolism and energy homeostasis. For instance, exposure to the N-methyl carbamate methomyl (B1676398) has been shown to disrupt hepatic xenobiotic and intermediary metabolism in mice. nih.gov

Observed effects in animal studies with other carbamates have included alterations in liver and blood lipid profiles and changes in organ weights. nih.gov These findings suggest that some N-methyl carbamates may act as metabolism-disrupting chemicals. nih.gov However, without specific studies on this compound, it is not possible to determine if it would have similar effects. The mechanisms underlying these metabolic disruptions are not fully elucidated but may involve interactions with nuclear receptors or other cellular signaling pathways.

Hepatic Lipid Metabolism Disturbances

The impact of carbamates on hepatic lipid metabolism is a significant area of toxicological concern. researchgate.net While direct studies on this compound are absent, research on other carbamates indicates potential for disruption of lipid homeostasis in the liver. For instance, exposure to certain pesticides has been shown to lead to hepatic lipid accumulation. mdpi.com

Studies on other chemical compounds have demonstrated that interference with key regulatory proteins can lead to dysregulation of lipid metabolism. For example, the downregulation of nuclear factor erythroid 2-related factor 2 (Nrf2) has been linked to disruptions in hepatic lipid metabolism. nih.gov Research has shown that some compounds can reverse increases in proteins like CD36, PPAR-γ, SREBP-1, and FASN, which are involved in lipid synthesis and uptake, while increasing the expression of proteins involved in fatty acid oxidation such as CPT-1A and PPAR-α. nih.gov The inhibition of Nrf2 has been shown to abolish these beneficial effects, highlighting its crucial role in maintaining lipid homeostasis. nih.gov

General toxicological studies have noted that carbamate pesticides can lead to adverse hepatic effects in both humans and animals. researchgate.net These effects can contribute to broader metabolic dysfunction. researchgate.net

Table 1: Key Proteins in Hepatic Lipid Metabolism and Their Functions

ProteinFunction in Lipid Metabolism
CD36 Fatty acid translocase, facilitates uptake of fatty acids into the liver.
PPAR-γ Peroxisome proliferator-activated receptor gamma, a key regulator of adipogenesis and lipid storage.
SREBP-1 Sterol regulatory element-binding protein 1, a transcription factor that activates genes involved in fatty acid and cholesterol synthesis.
FASN Fatty acid synthase, an enzyme that catalyzes the synthesis of fatty acids.
CPT-1A Carnitine palmitoyltransferase 1A, an enzyme essential for the mitochondrial uptake and oxidation of long-chain fatty acids.
PPAR-α Peroxisome proliferator-activated receptor alpha, a key regulator of fatty acid oxidation.
Nrf2 Nuclear factor erythroid 2-related factor 2, a transcription factor that regulates the expression of antioxidant proteins and has been shown to play a role in lipid metabolism.

Oxidative Stress Induction and Response

A well-documented mechanism of toxicity for many carbamates is the induction of oxidative stress. nih.gov This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to detoxify these reactive intermediates. nih.gov

Recent research has indicated that some carbamates may cause toxicity by generating an excess of ROS. nih.gov For example, the fungicide Carbendazim has been shown to increase oxidative stress and upregulate the Keap1 gene, which in turn down-regulates Nrf2, a key regulator of the antioxidant response. nih.gov This disruption of the Nrf2 signaling pathway is a critical aspect of carbamate-induced toxicity. nih.gov Studies on other carbamates, such as ethyl carbamate, have demonstrated that they can cause intracellular glutathione (GSH) depletion and collapse of the mitochondrial membrane potential, further contributing to cellular damage. nih.gov

The cellular response to oxidative stress involves the activation of antioxidant defense mechanisms. However, overwhelming production of ROS by carbamates can deplete these defenses, leading to cellular damage.

Table 2: Effects of Selected Carbamates on Oxidative Stress Markers

CarbamateEffect on ROSEffect on Glutathione (GSH)Effect on Nrf2 Pathway
Carbendazim IncreasedDepletionDown-regulation
Ethyl Carbamate IncreasedDepletionNot specified

Endocrine Disrupting Chemical (EDC) Potential

Several carbamates are classified as endocrine-disrupting chemicals (EDCs), meaning they can interfere with the body's endocrine system. researchgate.net EDCs can exert their effects by mimicking or antagonizing endogenous hormones, disrupting their production and metabolism, or altering hormone receptors. researchgate.net

The potential for carbamates to act as EDCs is a significant public health concern, as exposure can lead to adverse reproductive and developmental effects. researchgate.net For example, the carbamate herbicide chlorpropham (B1668850) has been shown to act as an androgen receptor (AR) antagonist, inhibiting the normal function of androgens. nih.gov It achieves this by suppressing the translocation of the AR to the nucleus by inhibiting its homodimerization. nih.gov Many pesticides, including some carbamates, have been found to bind to the androgen receptor and act as antagonists. researchgate.net

The interference with reproductive systems and fetal development is a major concern associated with the endocrine-disrupting potential of carbamates. researchgate.net

Applications and Therapeutic Potential in Medicinal Chemistry

Development as Lead Compounds for Drug Discovery

The journey of a drug from concept to clinic often begins with a "lead compound"—a chemical starting point that shows promising biological activity. The 4-methylpyridin-3-yl moiety, a key feature of Methyl N-(4-methylpyridin-3-yl)carbamate, has been incorporated into lead compounds for various therapeutic targets.

A notable example is the development of a series of pyrazolopyrazine analogues for neurological disorders. In this research, a compound containing the 4-methylpyridin-3-yl group was identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.netnih.gov Starting from a high-throughput screening (HTS) hit, medicinal chemists conducted systematic structure-activity relationship (SAR) studies to balance pharmacological potency with favorable physicochemical and pharmacokinetic properties. This optimization process led to the discovery of PF-470, a compound that demonstrated high potency, selectivity, and oral bioavailability. researchgate.netnih.gov This case highlights how a scaffold related to this compound can serve as a critical component of a lead compound, guiding the development of new drug candidates.

Strategies for Improving Selectivity and Efficacy

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically modifying different parts of the molecule, chemists can understand how each component contributes to its biological activity. nih.gov For instance, in the development of mGluR5 NAMs, researchers explored various substitutions on the pyridine (B92270) ring and other parts of the molecule to improve potency and selectivity. researchgate.netnih.gov Modifications might include altering substituent groups to enhance binding affinity to the target receptor or to reduce off-target effects that could lead to side effects.

Another key strategy involves scaffold hopping, where the core structure of the lead compound is replaced with a chemically different but functionally similar one. This approach can lead to improved properties such as solubility and metabolic stability. For example, in the development of inhibitors for the Nav1.8 sodium channel for pain treatment, a quinoxaline (B1680401) carboxamide core was hopped to a central trifluoromethyl pyridine scaffold, which, after optimization, resulted in compounds with excellent potency, selectivity, and pharmacokinetic profiles. nih.gov

Below is a table illustrating hypothetical SAR data for a series of analogues, demonstrating how modifications can impact potency and selectivity.

Compound IDR1 Group (on Pyridine)R2 Group (on Carbamate)IC50 (nM) for TargetSelectivity vs. Off-Target
Lead-01 -CH3-OCH315010-fold
ANA-02 -Cl-OCH37550-fold
ANA-03 -CH3-OCH2CH320012-fold
ANA-04 -Cl-OCF325>100-fold

This table is illustrative and based on general principles of medicinal chemistry optimization.

Prodrug Design Concepts for this compound Analogues

Prodrugs are inactive or less active molecules that are converted into the active drug within the body through enzymatic or chemical processes. nih.gov This strategy is often used to overcome limitations of the parent drug, such as poor solubility, instability, or an inability to cross biological barriers like the blood-brain barrier (BBB). nih.gov The carbamate (B1207046) group is a versatile functional group for creating prodrugs. nih.gov

For analogues of this compound intended for central nervous system (CNS) targets, a prodrug approach could be particularly beneficial. nih.gov The carbamate moiety can mask polar functional groups, increasing the molecule's lipophilicity and facilitating its passage across the BBB. nih.gov Once in the brain, enzymes can cleave the carbamate group to release the active drug at its site of action. chemrxiv.orgh1.co

For example, a common strategy involves creating carbamate prodrugs of amines or phenols to protect them from first-pass metabolism and improve systemic stability. nih.gov In the context of a pyridinyl carbamate, the amine on the pyridine ring could be part of a prodrug system. A bioreductive prodrug approach is another advanced concept, where a nitroaryl group is attached to the carbamate. researchgate.net This group can be selectively reduced by enzymes present in hypoxic (low oxygen) environments, such as those found in solid tumors, leading to the targeted release of the active drug. researchgate.net

Role as Chemical Probes for Biological Systems

Chemical probes are small molecules used as tools to study and manipulate biological systems. An ideal chemical probe is highly potent and selective for its target, allowing researchers to investigate the function of a specific protein or pathway with minimal off-target effects.

Analogues of this compound that exhibit high potency and selectivity are excellent candidates for development into chemical probes. For instance, a potent and selective mGluR5 antagonist derived from a related scaffold could be modified to create a probe for studying this receptor's role in the brain. researchgate.netnih.gov Such modifications might include:

Radiolabeling: Incorporating a radioactive isotope (e.g., ¹⁸F) allows the molecule to be used in positron emission tomography (PET) studies to visualize and quantify the target receptor in the living brain. This has been explored with fluorinated analogs of MPTP, a neurotoxin that models Parkinson's disease. nih.gov

Fluorescent Tagging: Attaching a fluorescent dye enables the visualization of the target protein in cells and tissues using microscopy techniques.

Biotinylation: Adding a biotin (B1667282) tag allows for the isolation and identification of the target protein and its binding partners from complex biological samples.

By using such probes, scientists can gain a deeper understanding of the biological mechanisms underlying diseases, which is crucial for validating new drug targets and developing novel therapies.

Potential in Specific Therapeutic Areas

The versatility of the pyridinyl carbamate scaffold has led to its exploration in a wide range of therapeutic areas.

Neurodegenerative Diseases: The link between carbamates and neurodegeneration is complex; while some carbamate pesticides have been associated with neurotoxic effects, nih.govmdpi.comresearchgate.netnumberanalytics.com the carbamate functional group is also present in drugs developed to treat these conditions. For instance, selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease pathology, often feature a carbamate moiety. mdpi.com These inhibitors aim to restore cholinergic balance and may also reduce the aggregation of amyloid-beta peptides. mdpi.com The development of mGluR5 antagonists like PF-470 for Parkinson's disease-related dyskinesia further underscores the potential of targeting CNS receptors with compounds containing the 4-methylpyridin-3-yl group. researchgate.netnih.gov

Cancer Research: The pyridinyl carbamate structure is also being investigated for its potential in oncology. Certain carbamate derivatives have shown anti-proliferative activity against various human cancer cell lines, including breast cancer, melanoma, and glioblastoma. researchgate.netmdpi.com One strategy involves designing compounds that activate enzymes like Pyruvate Kinase M2 (PKM2), which plays a role in the altered metabolism of cancer cells (the Warburg effect). nih.gov A lead compound based on a pyridin-3-ylmethyl carbamodithioic ester scaffold was identified as a PKM2 activator and showed selective anti-proliferation activity in cancer cells. nih.gov Furthermore, some research has explored the use of carbamate insecticides as potential chemotherapeutic agents, as they can inhibit cellular metabolism and induce cell death in cancer cells. nih.gov Other studies focus on pyridinyl compounds that can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells. waocp.org

Anti-Infectives: The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in many compounds with therapeutic properties, including antimicrobial and antiviral activities. nih.gov Researchers have identified pyridine carboxamide derivatives that are active against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. asm.org In some cases, these compounds act as prodrugs that are activated by bacterial enzymes, highlighting a targeted approach to fighting infectious diseases. asm.org While direct research on this compound as an anti-infective is limited, the broader class of pyridine compounds remains a promising area for the discovery of new antibiotics and antiviral agents. nih.gov

Advanced Analytical Techniques for Characterization in Research

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are central to assessing the purity of synthesized "Methyl N-(4-methylpyridin-3-yl)carbamate" and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-High-Performance Liquid Chromatography (UPLC) offer the necessary resolution and sensitivity for these tasks. While specific application notes for this exact compound are not extensively published, standard methods for N-methylcarbamates are readily adapted. epa.govingenieria-analitica.com

Purity analysis is commonly performed using reversed-phase HPLC with a C18 column. epa.gov The separation mechanism is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. A typical mobile phase would consist of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid to improve peak shape. actapol.net Detection is usually achieved via UV spectrophotometry. Commercial suppliers of "this compound" confirm the use of HPLC and LC-MS to verify the purity of their products, which is typically reported to be around 98%. moldb.com

For more complex mixtures or when higher sensitivity is required, LC-MS is the technique of choice. It couples the separation power of LC with the mass-resolving capability of a mass spectrometer, allowing for simultaneous purity assessment and identity confirmation based on the compound's mass-to-charge ratio (m/z). UPLC, utilizing columns with smaller particle sizes, offers faster analysis times and improved resolution compared to conventional HPLC. nih.gov

For preparative isolation, the conditions developed for analytical HPLC can be scaled up. The fractions corresponding to the main peak are collected, and the solvent is evaporated to yield the purified compound. The efficiency of the isolation is then confirmed by re-analyzing the isolated fraction using the analytical method.

Table 1: Representative HPLC Conditions for Purity Analysis of Carbamate (B1207046) Compounds.
ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Quantitative Analysis in Biological Matrices

The quantification of "this compound" in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and drug metabolism studies. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and selectivity. nih.govmdpi.com

The process begins with sample preparation, a critical step to remove interferences like proteins and phospholipids. mdpi.com Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). actapol.netmdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often used for pesticide residue analysis in food, is also an effective approach for extracting carbamates from complex matrices. ingenieria-analitica.com

Following extraction, the analyte is separated using UPLC or HPLC and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. ingenieria-analitica.comlcms.cz In MRM, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing the impact of matrix effects and ensuring accurate quantification. actapol.net The method is validated according to regulatory guidelines, assessing parameters like linearity, accuracy, precision, and the limit of quantification (LOQ). actapol.netlcms.cz

Table 2: Typical LC-MS/MS Parameters for Quantification in Biological Samples.
ParameterCondition
Sample Preparation Protein precipitation with acetonitrile followed by centrifugation
LC System UPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Ionization Mode Positive Electrospray Ionization (ESI+)
MS Detection Triple Quadrupole in Multiple Reaction Monitoring (MRM) Mode
Precursor Ion (m/z) 167.1 (for [M+H]⁺)
Product Ion (m/z) To be determined experimentally (e.g., loss of methyl isocyanate)
Limit of Quantification (LOQ) Typically in the low ng/mL range

Advanced Spectroscopic Methods (e.g., High-Resolution Mass Spectrometry)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous identification and structural elucidation of "this compound." Unlike nominal mass instruments, HRMS analyzers like Orbitrap or Time-of-Flight (TOF) can measure mass-to-charge ratios with very high accuracy (typically < 5 ppm), allowing for the determination of the elemental composition of the molecule and its fragments. csic.es

For "this compound" (molecular formula: C₈H₁₀N₂O₂), the exact mass of the neutral molecule is 166.07423 Da. uni.lu HRMS can confirm this elemental composition by measuring the m/z of its protonated form ([M+H]⁺) with high precision. This capability is crucial for distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Furthermore, HRMS/MS experiments provide detailed structural information. By inducing fragmentation of the isolated precursor ion, a high-resolution fragmentation spectrum is generated. The accurate masses of the fragment ions help to elucidate the compound's structure. For instance, a characteristic fragmentation pathway for N-methylcarbamates involves the neutral loss of methyl isocyanate (CH₃NCO, 57.02146 Da). mdpi.com Analyzing these fragmentation patterns provides definitive structural confirmation. nih.gov

Table 3: Predicted High-Resolution Mass Data for this compound Adducts. uni.lu
AdductChemical FormulaPredicted m/z
[M+H]⁺ [C₈H₁₁N₂O₂]⁺167.08151
[M+Na]⁺ [C₈H₁₀N₂O₂Na]⁺189.06345
[M+K]⁺ [C₈H₁₀N₂O₂K]⁺205.03739
[M+NH₄]⁺ [C₈H₁₄N₃O₂]⁺184.10805

Future Directions and Emerging Research Avenues for Methyl N 4 Methylpyridin 3 Yl Carbamate

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

Table 1: Applications of AI/ML in Methyl N-(4-methylpyridin-3-yl)carbamate Research

AI/ML Application Description Potential Impact
Generative Models Algorithms that create novel chemical structures based on learned data. acm.orgnih.gov Design of new derivatives with potentially higher efficacy and better safety profiles.
Predictive Analytics Machine learning models that forecast properties like bioactivity, toxicity, and ADME (Absorption, Distribution, Metabolism, Excretion). researchgate.net Prioritization of synthetic targets, reducing the number of failed experiments.
Structure-Based Design Using AI to analyze protein-ligand interactions and guide molecular design. nih.gov Optimization of the compound's binding to its biological target for improved potency.

Exploration of Novel Biological Targets

The carbamate (B1207046) moiety is a versatile functional group found in a wide array of approved drugs and bioactive molecules, known for its role in drug-target interactions. researchgate.netnih.gov Similarly, the pyridinyl scaffold is a common feature in medicinal chemistry, often used to modulate physicochemical properties and engage with biological targets. nih.gov The future of this compound research will heavily involve exploring new biological targets beyond the classical activities associated with carbamates, such as acetylcholinesterase inhibition. nih.govwikipedia.org

One promising area is in oncology. Dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis essential for the proliferation of cancer cells, has emerged as a therapeutic target. nih.gov Novel inhibitors incorporating a pyridinyl group have shown antiproliferative activity, suggesting that derivatives of this compound could be designed and screened for similar activities. nih.gov

Another avenue lies in targeting enzymes involved in neurodegenerative diseases. While acetylcholinesterase is a well-known target, selective inhibitors of butyrylcholinesterase (BuChE) are being explored as a promising strategy for treating conditions like Alzheimer's disease. nih.govresearchgate.net Novel carbamate derivatives have been synthesized and shown to be active against BuChE, opening the door for this compound to be used as a scaffold for developing new selective inhibitors. nih.gov Additionally, monoamine oxidases (MAO-A and MAO-B) are other critical targets in neurodegeneration, and various heterocyclic compounds, including those with pyridine-like structures, have been investigated as inhibitors. mdpi.com

Development of Advanced Delivery Systems for Carbamate-Based Therapeutics

The efficacy of a therapeutic agent is determined not only by its intrinsic activity but also by its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. The development of advanced drug delivery systems is a critical research area that holds immense potential for compounds like this compound. researchgate.net

Carbamates can be incorporated into prodrugs, which are inactive forms of a drug that are metabolized into the active form in vivo. nih.gov This approach can be used to improve properties such as solubility, stability, and bioavailability. nih.gov Future research could focus on designing prodrugs of this compound that release the active compound in response to specific physiological conditions, such as the tumor microenvironment.

Furthermore, targeted delivery systems like antibody-drug conjugates (ADCs) offer a way to deliver potent molecules selectively to diseased cells, minimizing exposure to healthy tissues. researchgate.netnih.gov In an ADC, a cytotoxic agent is linked to an antibody that specifically recognizes an antigen on the surface of a cancer cell. researchgate.net Carbamate linkers are used in some of these systems. It is conceivable that a highly potent derivative of this compound could be developed as a payload for an ADC. Other advanced systems include nanoparticle-based carriers, which can encapsulate drugs to protect them from degradation and facilitate their transport to target tissues. rsc.org

Mechanistic Studies on Long-Term Biological Impacts

While many carbamates have a well-established history of use, particularly as pesticides that inhibit acetylcholinesterase, a thorough understanding of the long-term biological impacts of novel therapeutic carbamates is crucial. nih.govscielo.br The mechanism of action for many carbamate pesticides involves the reversible inhibition of acetylcholinesterase, leading to characteristic toxic effects if exposure is high. nih.gov

For a therapeutic candidate like this compound, future research must rigorously investigate its long-term effects at a molecular and cellular level. This includes detailed mechanistic studies to confirm its intended mode of action and, just as importantly, to identify any potential off-target effects. Chronic exposure studies in relevant biological models would be necessary to assess the potential for cumulative toxicity or unforeseen consequences on cellular pathways. researchgate.net Understanding how the compound and its metabolites are processed and cleared by the body over time is essential for building a comprehensive safety profile and ensuring that its therapeutic benefits outweigh any potential risks. scielo.br

Collaborative Research Initiatives in Carbamate Chemistry and Biology

The journey of a compound from a laboratory curiosity to a clinical therapeutic is a complex, multidisciplinary endeavor. Advancing the research on this compound will require synergistic collaborations among various scientific disciplines. The establishment of collaborative research initiatives, bringing together academic institutions, pharmaceutical companies, and specialized research centers, will be paramount.

Such initiatives foster an environment where synthetic chemists, who can create novel derivatives, work alongside computational scientists developing predictive AI models. acs.org Biologists and pharmacologists can then test these compounds in advanced cellular and animal models to elucidate their mechanisms of action and efficacy. This integrated approach, often referred to as a "Design-Make-Test-Analyze" cycle, is significantly enhanced by collaborative platforms that allow for rapid sharing of data and expertise. nih.gov An example of such a collaborative framework is the Institute for Chemical Reaction Design and Discovery (ICReDD), which brings together experts to accelerate chemical research. acs.org A similar initiative focused on novel carbamate chemistry and biology could dramatically accelerate the exploration and potential development of this compound and related compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl N-(4-methylpyridin-3-yl)carbamate, and how can reaction parameters be optimized?

  • Methodology : The synthesis typically involves coupling a pyridine derivative with a carbamate precursor. For example, nucleophilic substitution or condensation reactions between 4-methylpyridin-3-amine and methyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF) are common. Optimization includes controlling stoichiometry, temperature (e.g., 0–25°C), and solvent polarity to minimize side reactions. Evidence from similar carbamate syntheses (e.g., phenyl carbamates) highlights the importance of protecting groups and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm the carbamate moiety (e.g., carbonyl resonance at ~155 ppm) and pyridine ring protons (e.g., aromatic signals between 7–8 ppm). Coupling constants can validate substituent positions .
  • IR : Stretching frequencies for C=O (~1700 cm1^{-1}) and N-H (~3300 cm1^{-1}) confirm functional groups.
  • HPLC/MS : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity, while high-resolution mass spectrometry verifies molecular weight .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

  • Methodology : Stability studies under varying pH, temperature, and light exposure are essential. For instance, storing the compound in amber vials at -20°C in anhydrous DMSO or ethanol prevents hydrolysis. Accelerated degradation studies (e.g., 40°C/75% humidity) coupled with HPLC monitoring can identify decomposition products .

Advanced Research Questions

Q. What computational strategies can predict the reactivity or intermolecular interactions of this compound in biological systems?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to target proteins, while Molecular Dynamics (MD) simulations evaluate stability in aqueous or lipid environments .

Q. How can crystallographic data discrepancies be resolved during structural determination of this compound derivatives?

  • Methodology : Use SHELX programs (e.g., SHELXL for refinement) to iteratively adjust parameters like thermal displacement factors and occupancy. Twinning or disorder in crystals may require alternative space group assignments or constraints. Cross-validation with spectroscopic data (e.g., comparing predicted vs. observed bond lengths) resolves ambiguities .

Q. What mechanistic insights explain the regioselectivity observed in derivatization reactions of this compound?

  • Methodology : Kinetic studies (e.g., varying reaction time/temperature) and isotopic labeling (e.g., 15^{15}N) track intermediate formation. For electrophilic substitutions on the pyridine ring, steric and electronic effects (e.g., methyl group directing) are analyzed via Hammett plots or computational electrostatic potential maps .

Data Analysis & Troubleshooting

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodology : Re-evaluate solvent purity and compound hydration state. Use Hansen Solubility Parameters (HSPs) to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces. Co-solvency systems (e.g., DMSO/water mixtures) or surfactants (e.g., Tween-80) may enhance solubility for biological assays .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

  • Methodology : Scale-up requires precise control of mixing efficiency (e.g., using microreactors) and in-line monitoring (e.g., FTIR or Raman spectroscopy). Fractional crystallization or flash chromatography (e.g., silica gel, ethyl acetate/hexane) isolates the pure product. Process Analytical Technology (PAT) tools optimize real-time adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.